Dimorpholamine

cardiovascular pharmacology catecholamine release blood pressure regulation

Dimorpholamine (CAS 119-48-2) is a dual-action analeptic combining direct medullary respiratory stimulation with catecholamine-mediated pressor effects via adrenal epinephrine release. Unlike doxapram (peripheral chemoreceptor only) or nikethamide (narrow therapeutic index), it uniquely addresses combined respiratory-circulatory failure models. At 1–4 mg/kg i.v., it simultaneously augments ventilation and blood pressure. The pressor response is abolished by bilateral adrenalectomy and reversed by alpha-blockade, making it essential for adrenergic pathway studies and cardiac tissue experiments where doxapram shows no effect. JP18 recognized; hygroscopic crystalline; logP 2.14.

Molecular Formula C20H38N4O4
Molecular Weight 398.5 g/mol
CAS No. 119-48-2
Cat. No. B093786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimorpholamine
CAS119-48-2
Synonymsdimorpholamine
dimorpholaminum
Molecular FormulaC20H38N4O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCN(CCN(CCCC)C(=O)N1CCOCC1)C(=O)N2CCOCC2
InChIInChI=1S/C20H38N4O4/c1-3-5-7-21(19(25)23-11-15-27-16-12-23)9-10-22(8-6-4-2)20(26)24-13-17-28-18-14-24/h3-18H2,1-2H3
InChIKeyHZTMGWSBSDLALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.25 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimorpholamine (CAS 119-48-2): Procurement-Ready Profile of a Bifunctional Respiratory and Circulatory Analeptic


Dimorpholamine (CAS 119-48-2; molecular formula C20H38N4O4; MW 398.54) is a morpholine-derived analeptic agent classified as a central nervous system stimulant with direct actions on medullary respiratory and vasomotor centers [1]. Unlike single-target respiratory stimulants, dimorpholamine exhibits a dual pharmacological profile encompassing both respiratory augmentation and catecholamine-mediated cardiovascular pressor effects, a property that has historically positioned it for research applications in combined respiratory-circulatory failure models [2]. The compound is recognized under the Japanese Pharmacopoeia (JP18) and carries the UNII identifier 8YL4JT0L91 [3]. Its logP of 2.14 and hygroscopic crystalline nature inform handling and formulation considerations for preclinical studies [4].

Why Dimorpholamine Cannot Be Replaced by Doxapram, Nikethamide, or Other In-Class Analeptics


Within the respiratory analeptic class, functional substitution is scientifically unjustified due to mechanistically divergent cardiovascular and end-organ effects that preclude cross-class extrapolation. Dimorpholamine operates via catecholamine release from the adrenal medulla and direct vasomotor center stimulation, whereas doxapram acts primarily through peripheral chemoreceptor activation, and nikethamide exerts a narrower medullary action with a significantly lower therapeutic index [1][2]. These mechanistic distinctions manifest as quantitatively different and occasionally opposing responses in isolated tissue preparations, including tracheal smooth muscle tone, atrial electrophysiology, and neuromuscular junction function [3]. Consequently, research protocols designed to interrogate combined respiratory-circulatory insufficiency or catecholamine-mediated hemodynamic responses cannot validly substitute doxapram or nikethamide for dimorpholamine without introducing confounding variables and compromising model fidelity.

Dimorpholamine (CAS 119-48-2) — Quantitative Comparative Evidence for Procurement and Research Selection


Epinephrine-Like Pressor Effect vs. In-Class Cardiovascular Profile Differentiation

Dimorpholamine demonstrates a quantitatively defined epinephrine-like pressor effect mediated by adrenal catecholamine release, with the major portion of the pressor response abolished following bilateral adrenalectomy. The response is reversed by alpha-adrenergic blockade, confirming adrenoceptor dependency [1]. By contrast, doxapram — the primary modern comparator analeptic — produces cardiovascular effects that are largely secondary to respiratory stimulation rather than direct catecholamine release, and nikethamide's pressor action is both weaker and narrower in therapeutic margin [2]. This establishes dimorpholamine as the preferred tool compound for experimental models requiring concomitant respiratory stimulation and catecholamine-mediated hemodynamic augmentation.

cardiovascular pharmacology catecholamine release blood pressure regulation adrenergic mechanism

Isolated Atrial Response Divergence: Dimorpholamine Inhibits Transmural Stimulation-Induced Arrest Whereas Doxapram Does Not

In isolated guinea-pig right atrium preparations, dimorpholamine at 10⁻⁵ g/ml inhibited atrial arrest and subsequent negative chronotropic/inotropic responses induced by transmural stimulation (30 V, 0.3 msec, 10 Hz, 2 sec). In direct comparison, doxapram at the identical concentration of 10⁻⁵ g/ml produced no such inhibition [1]. Additionally, dimorpholamine potentiated noradrenaline-induced atrial responses, whereas doxapram had no effect [1]. This constitutes a clear quantitative and qualitative differentiation in cardiac tissue response between two structurally distinct analeptics.

cardiac electrophysiology atrial arrhythmia isolated tissue pharmacology transmural stimulation

Isolated Tracheal Smooth Muscle: Opposing Actions of Dimorpholamine (Contraction) vs. Doxapram (Relaxation)

In isolated guinea-pig tracheal preparations, dimorpholamine produces contraction across a tested concentration range of 10⁻⁷ to 2×10⁻⁴ g/ml. In marked contrast, doxapram produces relaxation of the trachea at 10⁻⁴ g/ml [1]. This directional opposition in airway smooth muscle response represents a fundamental pharmacodynamic divergence between these two analeptics that precludes functional interchangeability in respiratory research models where airway tone is a relevant endpoint.

respiratory pharmacology airway smooth muscle tracheal tone bronchomotor regulation

Skeletal Muscle Twitch Potentiation: Concentration-Dependent Biphasic Effect of Dimorpholamine

Dimorpholamine potentiates twitch contraction of frog sartorius muscle at low concentrations (approximately 2×10⁻⁵ g/ml) via prolongation of the muscle fiber action potential, with no effect on endplate potential [1]. At higher concentrations (10⁻⁴ to 10⁻³ g/ml), the potentiation transitions to depression [1]. This concentration-dependent biphasic effect on skeletal muscle is distinct from the neuromuscular profile of doxapram, which has been reported to increase diaphragm contractions only at higher concentrations (>10⁻⁴ g/ml) without the low-concentration potentiation phase characteristic of dimorpholamine [2].

neuromuscular pharmacology skeletal muscle physiology twitch contraction action potential prolongation

Species-Dependent Pressor Response: Dimorpholamine Efficacy in Dogs/Cats but Not Rabbits/Rats

Dimorpholamine produces a robust epinephrine-like pressor effect in dogs and cats; however, this pressor response is absent in rabbits and rats [1]. This species-specificity correlates with differential adrenal catecholamine release capacity across species. By comparison, doxapram produces respiratory stimulation across a broader range of species including rats, mice, dogs, and humans, without the same marked species restriction in pressor response [2]. This species-selectivity profile is critical for proper experimental model design.

species-specific pharmacology translational research preclinical model selection adrenergic response

Dimorpholamine (CAS 119-48-2): Evidence-Based Research Application Scenarios


Combined Respiratory-Circulatory Insufficiency Models in Canine Preparations

Dimorpholamine is uniquely suited for experimental models of combined respiratory depression and circulatory failure in dogs, where its dual action on medullary respiratory centers and adrenal catecholamine release provides simultaneous augmentation of minute ventilation and blood pressure. The 1-4 mg/kg i.v. dose range produces quantifiable pressor responses and respiratory stimulation [1]. This dual action is mechanistically inaccessible with doxapram (which lacks equivalent catecholamine-mediated pressor activity) or nikethamide (which offers a narrower therapeutic index).

Adrenergic Mechanism and Catecholamine Release Studies

Investigators examining alpha-adrenoceptor-mediated pressor mechanisms or adrenal catecholamine secretion dynamics can employ dimorpholamine as a pharmacological tool to stimulate epinephrine release from the adrenal medulla. The pressor response is reversible by alpha-adrenergic blockade and eliminated by bilateral adrenalectomy, providing a clean experimental system for adrenergic pathway interrogation [1]. This catecholamine-releasing property distinguishes dimorpholamine from chemoreceptor-acting analeptics and positions it as a reference compound for adrenal medullary stimulation studies.

Cardiac Electrophysiology Studies Requiring Atrial Response Modulation

For isolated cardiac tissue studies involving transmural stimulation paradigms, dimorpholamine at 10⁻⁵ g/ml provides a pharmacological tool that inhibits stimulation-induced atrial arrest and negative chronotropic/inotropic responses — an effect not produced by doxapram at identical concentration [2]. This application is particularly relevant for investigators studying autonomic modulation of atrial function, nicotine-induced cardiac responses, or comparative analeptic electrophysiology.

Neuromuscular Junction and Skeletal Muscle Excitability Research

Dimorpholamine's concentration-dependent biphasic effect on skeletal muscle twitch contraction — potentiation at ~2×10⁻⁵ g/ml via action potential prolongation, transitioning to depression at 10⁻⁴ to 10⁻³ g/ml — makes it a valuable tool for studying excitable membrane kinetics and neuromuscular transmission in amphibian and mammalian preparations [3][4]. The lack of effect on endplate potential indicates a postsynaptic muscle fiber site of action, useful for isolating membrane excitability mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimorpholamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.